molecular formula C9H6F3N3 B1584846 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine CAS No. 33468-83-6

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

Cat. No. B1584846
CAS RN: 33468-83-6
M. Wt: 213.16 g/mol
InChI Key: FUQVCTWCKFGEPE-UHFFFAOYSA-N
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Description

“4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

TFMP derivatives are used in various chemical reactions. For example, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Development of Agrochemical and Pharmaceutical Compounds

This compound and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Pesticide Production

The agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . This compound plays a fundamental role in meeting these challenges .

Synthesis of Trifluoromethylpyridyllithiums

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine can be used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can be used in the synthesis of metal-organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Synthesis of Methiodide Salts

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine can be used in the synthesis of methiodide salts .

GABA A Receptor Agonists

Some compounds of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine core, which include 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine, are substances with confirmed activity as GABA A receptor agonists .

Proton Pump Inhibitors

Imidazopyridines, which include 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine, have been developed as proton pump inhibitors .

Aromatase Inhibitors

Imidazopyridines, which include 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine, have been developed as aromatase inhibitors .

Safety And Hazards

As with any chemical, safety precautions should be taken when handling “4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine”. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQVCTWCKFGEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346373
Record name 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

CAS RN

33468-83-6
Record name 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the inhibitory activity of 2-(4-pyridyl)-4-trifluoromethylimidazole compare to other 2-pyridylimidazoles?

A2: Research has explored a series of 2-pyridylimidazoles for their xanthine oxidase inhibitory activity. [] Among these, 2-(4-pyridyl)-4-trifluoromethylimidazole stands out as one of the most potent, exceeding the activity of standard inhibitors and several other analogs. [] This highlights the significant impact of the 4-trifluoromethyl substituent on the imidazole ring in enhancing the inhibitory potency within this specific chemical series.

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